![molecular formula C14H28I2N2 B14345572 6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide CAS No. 91920-12-6](/img/structure/B14345572.png)
6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Diazadispiro[525~9~2~6~]hexadecane-6,9-diium diiodide is a complex organic compound known for its unique structural properties It is characterized by a spirocyclic framework, which includes two nitrogen atoms and two iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazadispiro[525~9~2~6~]hexadecane-6,9-diium diiodide typically involves multiple steps, starting with the formation of the spirocyclic core This can be achieved through a series of cyclization reactions, often involving the use of nitrogen-containing precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can lead to a wide range of substituted derivatives.
Scientific Research Applications
6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,12-Dioxa-6,9-diazoniadispiro[5.2.5.2]hexadecane dibromide: Similar spirocyclic structure but with bromine atoms instead of iodine.
6,9-Diazoniadispiro[5.2.5.2]hexadecane dibromide: Another similar compound with bromine atoms.
Uniqueness
6,9-Diazadispiro[525~9~2~6~]hexadecane-6,9-diium diiodide is unique due to its specific iodine atoms, which can impart different chemical and biological properties compared to its bromine-containing analogs
Properties
CAS No. |
91920-12-6 |
|---|---|
Molecular Formula |
C14H28I2N2 |
Molecular Weight |
478.19 g/mol |
IUPAC Name |
6,9-diazoniadispiro[5.2.59.26]hexadecane;diiodide |
InChI |
InChI=1S/C14H28N2.2HI/c1-3-7-15(8-4-1)11-13-16(14-12-15)9-5-2-6-10-16;;/h1-14H2;2*1H/q+2;;/p-2 |
InChI Key |
ZNFSMBXMDBPKMD-UHFFFAOYSA-L |
Canonical SMILES |
C1CC[N+]2(CC1)CC[N+]3(CCCCC3)CC2.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


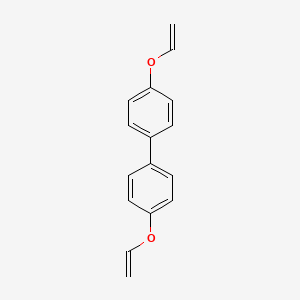
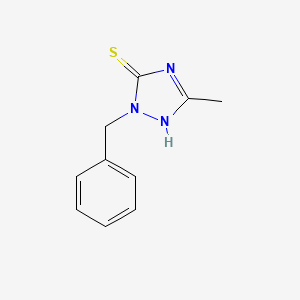
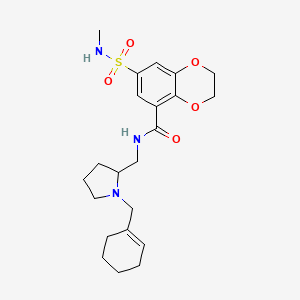
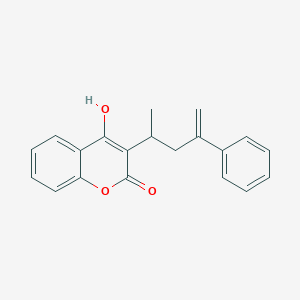
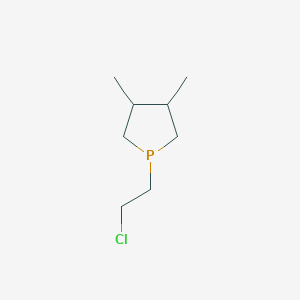
![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
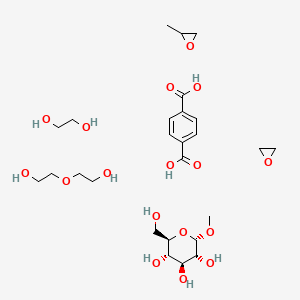
![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)
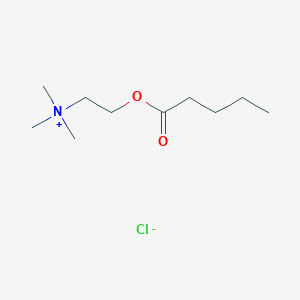

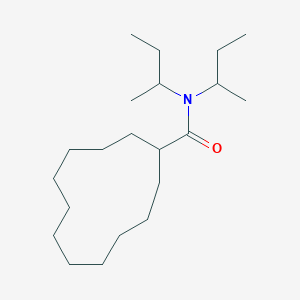
![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)


